Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate
Overview
Description
Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate is an organic compound with the molecular formula C16H20O5S2 and a molecular weight of 356.46 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further linked to two sulfanediyl groups and esterified propanoate chains . It is primarily used in research settings due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate typically involves the reaction of 3-formylphenylmethanethiol with dimethyl 3,3’-dithiobispropanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfanediyl linkage . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would likely involve similar synthetic routes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfanediyl groups can form disulfide bonds with thiol-containing biomolecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-dithiobispropanoate: Lacks the formyl group and has different reactivity and applications.
3-Formylphenylmethanethiol: Contains a formyl group but lacks the esterified propanoate chains.
Dimethyl 3,3’-((phenylmethylene)bis(sulfanediyl))dipropanoate: Similar structure but without the formyl group, leading to different chemical properties.
Properties
IUPAC Name |
methyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZAQVDAXCNIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434353 | |
Record name | Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-22-8 | |
Record name | Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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